molecular formula C15H11NO3 B2816635 6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one CAS No. 903201-70-7

6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one

Katalognummer: B2816635
CAS-Nummer: 903201-70-7
Molekulargewicht: 253.257
InChI-Schlüssel: FUHZCSXZVIACBA-QPEQYQDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is a benzofuran-3-one derivative characterized by a bicyclic core structure comprising a furan ring fused to a ketone-containing aromatic system. Key substituents include:

  • A methyl group at position 4, contributing to lipophilicity.
  • A 4-pyridylmethylene moiety at position 2, introducing a nitrogen-containing aromatic system that may influence electronic properties and biological interactions.

Eigenschaften

IUPAC Name

(2Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-6-11(17)8-12-14(9)15(18)13(19-12)7-10-2-4-16-5-3-10/h2-8,17H,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHZCSXZVIACBA-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the benzo[b]furan core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridylmethylene group can be reduced to form a pyridylmethyl group.

    Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-oxo-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one, while reduction of the pyridylmethylene group can yield 6-hydroxy-4-methyl-2-(4-pyridylmethyl)benzo[b]furan-3-one.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one involves its interaction with various molecular targets and pathways. The hydroxyl and pyridylmethylene groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Potential Implications
6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one 6-OH, 4-CH₃, 2-(4-pyridylmethylene) Hydroxy, pyridine Enhanced solubility, metal coordination
(2Z)-6-Methoxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one 6-OCH₃, 2-(4-methylbenzylidene) Methoxy, benzylidene Reduced polarity, π-π stacking
6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one 6-OH, 2-(4-quinolylmethylene) Hydroxy, quinoline Increased aromaticity, metabolic stability

Key Observations:

The 4-pyridylmethylene group introduces a basic nitrogen atom, distinguishing it from the 4-methylbenzylidene group in (electron-neutral) and the 4-quinolylmethylene group in (bulkier, with extended conjugation).

The quinoline substituent in introduces a fused aromatic system, likely enhancing π-π interactions with biological macromolecules (e.g., DNA intercalation) but possibly reducing metabolic clearance due to increased molecular weight.

Biological Activity: Hydroxy-substituted derivatives (target compound and ) may exhibit antioxidant or pro-oxidant effects, depending on redox environments, whereas methoxy analogs () are less likely to participate in radical scavenging.

Environmental and Toxicological Considerations

Though structurally distinct from PAHs like benzo[a]pyrene (a known carcinogen ), the environmental persistence and toxicity of benzofuranone derivatives depend on substituents. The target compound’s hydroxy group may promote biodegradation, reducing ecological risks compared to fully aromatic systems. However, its pyridine moiety could pose challenges in wastewater treatment due to resistance to microbial degradation.

Biologische Aktivität

6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological properties, focusing on its anticancer effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Chemical Formula : C15H11NO3
  • Molecular Weight : 253.2527 g/mol
  • CAS Number : 903201-70-7

The presence of a benzo[b]furan core, hydroxyl and methyl groups, and a pyridylmethylene moiety contributes to its unique reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

  • KIF18A Inhibition : The compound acts as an inhibitor of KIF18A, a motor protein critical for mitosis. This inhibition can disrupt cell division in cancer cells, making it a promising candidate for cancer therapy .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that it exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Disruption of Microtubule Dynamics : By inhibiting KIF18A, this compound interferes with microtubule dynamics during mitosis, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that the compound induces apoptosis in cancer cells by activating pro-apoptotic pathways .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other benzo[b]furan derivatives is presented in the table below:

Compound NameStructural FeaturesBiological Activity
This compoundBenzo[b]furan core, hydroxyl groupKIF18A inhibitor, cytotoxic effects
7-Hydroxy-6-methoxybenzofuranBenzofuran core with methoxy groupAnticancer properties
5-Fluoro-2-(4-pyridylmethylene)benzofuranBenzofuran core, fluorine substitutionPotential anticancer agent
6-Bromo-2-(pyridin-4-ylmethylene)benzo[b]furanBenzofuran core with bromineCytotoxic effects reported

Case Studies

  • Study on MCF-7 Breast Cancer Cells :
    A study evaluated the effect of various benzo[b]furan derivatives on MCF-7 breast cancer cells. The results indicated that this compound exhibited significant antiproliferative activity compared to standard treatments like Combretastatin-A4 (CA-4) .
  • Molecular Docking Studies :
    Molecular docking studies have shown favorable interactions between the compound and key proteins involved in cell cycle regulation. These studies suggest that the structural features of the compound allow it to bind effectively to target proteins, enhancing its biological activity .

Q & A

Basic: What are the optimal synthetic routes for 6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of benzofuran precursors with substituted aldehydes. For example, analogous benzofuran derivatives are synthesized via refluxing intermediates (e.g., bromoacetyl pyranones) with dimedone and aldehydes in acetonitrile, followed by neutralization and recrystallization . Key parameters include:

  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to ensure reaction completion.
  • pH adjustment : Neutralize with dilute HCl post-reaction to precipitate the product.
  • Purification : Use ethanol recrystallization to enhance purity (yields >85% reported in similar syntheses) .
    Monitoring via TLC and NMR ensures intermediate formation and final product identity .

Advanced: How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

Methodological Answer:
Contradictions often arise from competing reaction pathways. For instance, Michael addition reactions may yield unexpected products (e.g., dibenzopyrans instead of pyrans) due to methylene component exchange . To address this:

  • Analytical validation : Combine X-ray crystallography and DFT calculations to confirm stereochemistry and bond angles .
  • Mechanistic studies : Use kinetic isotope effects (KIEs) or isotopic labeling to trace reaction pathways.
  • Condition optimization : Adjust solvent polarity (e.g., switch from acetonitrile to DMF) to favor desired intermediates .

Basic: Which analytical techniques are critical for characterizing the compound's purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and Z/E isomerism (e.g., pyridylmethylene proton shifts at δ 8.2–8.5 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace by-products.
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in dihydrofuran derivatives .

Advanced: What strategies are employed to elucidate the mechanism of action of benzofuran derivatives in modulating cell proliferation pathways?

Methodological Answer:

  • Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, MAPK) using fluorescence polarization .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes in treated cancer cell lines.
  • Molecular docking : Predict binding affinities to ATP-binding pockets (e.g., AutoDock Vina with PyRx software) .
  • In vivo validation : Use xenograft models to correlate in vitro activity with tumor suppression .

Basic: How does the presence of substituents like the pyridylmethylene group influence the compound's reactivity?

Methodological Answer:
The pyridylmethylene group introduces steric hindrance and electron-withdrawing effects:

  • Steric effects : Reduces nucleophilic attack at the furanone carbonyl, favoring alternative reaction sites.
  • Electronic effects : Enhances electrophilicity at the methylene carbon, facilitating Michael additions .
    Substituent positioning (e.g., para vs. meta) alters π-π stacking with biological targets, as shown in SAR studies of fluorophenyl analogs .

Advanced: What computational methods are combined with experimental data to predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns trajectories (e.g., GROMACS) to assess stability .
  • QSAR modeling : Correlate substituent electronegativity with IC₅₀ values using partial least squares regression.
  • Free-energy perturbation (FEP) : Calculate binding free energy differences between enantiomers .

Basic: What are common by-products formed during synthesis, and how are they identified and mitigated?

Methodological Answer:

  • By-products : Dimers (via aldol condensation) or oxidized furanone derivatives.
  • Mitigation :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation.
    • Introduce scavengers (e.g., TEMPO) to quench radical intermediates.
    • Optimize stoichiometry (e.g., 1.1:1 aldehyde:benzofuran ratio) .
      LC-MS/MS identifies by-products at ppm levels, guiding column chromatography optimization .

Advanced: How do researchers validate conflicting data regarding the compound's efficacy across different biological assays?

Methodological Answer:

  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin) .
  • Assay replication : Conduct triplicate experiments across multiple cell lines (e.g., MCF-7, HeLa) to assess consistency.
  • Meta-analysis : Pool data from independent studies using random-effects models to resolve discrepancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.